molecular formula C34H28N6NaO14S4 B000127 Evans blue CAS No. 314-13-6

Evans blue

Cat. No.: B000127
CAS No.: 314-13-6
M. Wt: 895.9 g/mol
InChI Key: REYNRYZNOAPLTH-UHFFFAOYSA-N
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Description

Evans blue is an organic sodium salt that is the tetrasodium salt of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate). It is sometimes used as a counterstain, especially in fluorescent methods to suppress background autofluorescence. It has a role as a histological dye, a fluorochrome, a teratogenic agent and a sodium channel blocker. It contains an this compound(4-).
An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.

Mechanism of Action

Target of Action

Evans blue is a type of azo dye that exhibits a strong affinity for binding to serum albumin in the blood. It is unable to pass through the normal blood-brain barrier (BBB) . When the BBB is compromised, albumin-bound this compound can enter the central nervous system (CNS) .

Mode of Action

This compound has been found to have a dual antiviral effect against hepatitis B virus (HBV) infection. Specifically, it targets two host factors:

Biochemical Pathways

The affected pathways include the interaction between this compound and NTCP, as well as the disruption of cytosolic calcium ion concentration. These interactions collectively lead to the inhibition of HBV binding and capsid assembly .

Pharmacokinetics

This compound has an IC50 (half-maximal inhibitory concentration) of approximately 2 μM against HBV infection in Huh7D hNTCP cells . Notably, it exhibits no apparent toxicity at concentrations up to 1000 μM . In primary human hepatocytes, the IC50 is around 5 μM .

Result of Action

The molecular and cellular effects of this compound’s action involve blocking HBV attachment to host cells and disrupting capsid assembly. By achieving these dual effects, it inhibits the infection of nucleos(t)ide analog drug-resistant HBV strains .

Biochemical Analysis

Biochemical Properties

Evans Blue interacts with several biomolecules, primarily serum albumin . It binds to serum albumin in the bloodstream, and under normal physiological conditions, it remains within the blood vessels . This binding interaction is critical for its role in estimating plasma volume and studying vascular permeability .

Cellular Effects

This compound has been shown to have neuroprotective effects against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells . It can prevent IAA-induced increase of P2X purinoreceptor 4 (P2X4R) mRNA and protein expression . This suggests that this compound can influence cell function and impact cellular processes such as gene expression and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ATP binding site of P2X4R . It acts as a negative allosteric modulator of the AMPA and kainate receptors and as an inhibitor of vesicular glutamate transporters . It also acts on P2 receptors . These interactions suggest that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, after injection into the circulation, no steady state is observed due to delayed mixing and progressive leakage of the dye out of the vascular space . This suggests that this compound’s stability, degradation, and long-term effects on cellular function may vary in in vitro or in vivo studies .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its binding to serum albumin . When the blood-brain barrier is compromised, albumin-bound this compound can enter the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily extracellular due to its binding to serum albumin in the bloodstream . When the blood-brain barrier is compromised, this compound can enter the central nervous system, suggesting potential intracellular localization under certain conditions .

Properties

CAS No.

314-13-6

Molecular Formula

C34H28N6NaO14S4

Molecular Weight

895.9 g/mol

IUPAC Name

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);

InChI Key

REYNRYZNOAPLTH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

314-13-6

physical_description

Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992)

Pictograms

Health Hazard

solubility

10 to 50 mg/mL at 76.6° F (NTP, 1992)

Synonyms

Azovan Blue
Blue, Azovan
Blue, Evan's
Blue, Evans
C.I. 23860
C.I. Direct Blue 53
Evan Blue
Evan's Blue
Evans Blue

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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